Bisaramil hydrochloride
Description
Historical Trajectory of Research Discovery and Early Preclinical Characterization
The initial scientific reporting on bisaramil (B1667430) appears to date back to the mid-1980s. portico.org Developed collaboratively by Gedeon Richter and Taiho, it was identified as a potential antiarrhythmic agent. portico.org Early preclinical research in the 1990s focused on characterizing its electrophysiological properties and antiarrhythmic activity in a variety of experimental models.
Investigations demonstrated that bisaramil was effective against arrhythmias induced by chemical agents such as chloroform (B151607), aconitine, adrenaline, and ouabain, as well as those caused by coronary ligation. nih.gov Studies in animal models, including dogs, cats, and guinea pigs, were crucial in its early characterization. nih.govnih.gov In anesthetized dogs, an intravenous dose of 0.5 mg/kg showed a prolongation of atrial, ventricular, and atrioventricular conduction times and a lengthening of effective refractory periods without significant negative inotropic effects. nih.gov
A key aspect of its early preclinical profile was the comparison with existing antiarrhythmic drugs. Bisaramil was compared to lidocaine (B1675312), a well-established Class Ib antiarrhythmic agent, for its effects on sodium (Na+) channels. portico.orgpsu.edu These studies, using Xenopus oocytes to express different Na+ channel subtypes, revealed that bisaramil was more potent than lidocaine in producing a tonic block of cardiac Na+ channels. portico.orgpsu.edu Furthermore, research indicated that bisaramil exhibited a significant local-anesthetic property, comparable to lignocaine (lidocaine), when tested on a frog sciatic nerve. nih.gov Early research also highlighted its potential as an orally active agent with a medium duration of action. nih.gov
Academic Significance within Chemical and Pharmacological Research
Bisaramil hydrochloride holds academic significance primarily due to its distinct mechanism of action as an antiarrhythmic agent. It is recognized as a compound with mixed ion channel blocking properties, a characteristic that has been a focal point of pharmacological investigation. nih.govtargetmol.com Research has classified it as having both Class I (membrane-stabilizing) and Class IV (calcium channel antagonistic) antiarrhythmic activities according to the Vaughan Williams classification. nih.gov This dual action provides a valuable tool for researchers studying the complex electrophysiology of the heart and the mechanisms of cardiac arrhythmias.
The compound's selective effects on different types of ion channels have also been a significant area of academic inquiry. Studies have shown that bisaramil produces a more potent tonic and frequency-dependent blockade of heart Na+ channels compared to its effects on skeletal muscle and brain Na+ channels. portico.orgpsu.edu This selectivity is academically important as it suggests a potential for tissue-specific action, which could theoretically lead to a more favorable profile with reduced central nervous system effects compared to less selective agents. portico.org
Furthermore, research has extended beyond its antiarrhythmic properties to investigate its effects on cellular processes related to oxidative stress. Studies on isolated polymorphonuclear granulocytes (PMNs) found that bisaramil could inhibit the generation of free radicals in a concentration-dependent manner. nih.gov This finding suggests a potential cardioprotective effect independent of its primary antiarrhythmic action, adding another dimension to its academic interest, particularly in the context of reperfusion injury. nih.gov Its inclusion in ion channel inhibitor libraries for research purposes underscores its role as a reference compound for drug discovery and the study of ion channel-related diseases. targetmol.com
| Preclinical Research Finding | Experimental Model | Observed Effect |
| Antiarrhythmic Activity | Chemically-induced (aconitine, ouabain, etc.) and coronary ligation-induced arrhythmia models. nih.gov | Protection against arrhythmias. nih.gov |
| Electrophysiology | Anesthetized dogs. nih.gov | Prolonged atrial, ventricular, and atrioventricular conduction time. nih.gov |
| Ion Channel Blockade | Xenopus oocytes expressing Na+ channels. psu.edu | Potent, frequency-dependent block of cardiac Na+ channels. portico.orgpsu.edu |
| Calcium Antagonism | Isolated guinea-pig left auricle. nih.gov | Shifted the dose-response curve to CaCl2, similar to verapamil. nih.gov |
| Free Radical Inhibition | Isolated polymorph neutrophil granulocytes (PMN). nih.gov | Concentration-dependent inhibition of PMA-stimulated free radical generation. nih.gov |
Structural Classification and Relevance to Bridged Bicyclic Systems
This compound is chemically identified as 3-methyl,7-ethyl,9-alpha,4'-(Cl-benzoyloxy)-3,7-diazabicyclo[3.3.1]nonane monohydrochloride. nih.gov Its core structure is a bridged bicyclic system, specifically a diazabicyclononane. nih.govtargetmol.com This structural classification is significant as compounds containing the bicyclo[3.3.1]nonane skeleton, particularly bispidines (3,7-diazabicyclo[3.3.1]nonanes), are a well-known class of biologically active molecules.
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
96480-44-3 |
|---|---|
Molecular Formula |
C17H24Cl2N2O2 |
Molecular Weight |
359.3 g/mol |
IUPAC Name |
[(1S,5R)-3-ethyl-7-methyl-3,7-diazabicyclo[3.3.1]nonan-9-yl] 4-chlorobenzoate;hydrochloride |
InChI |
InChI=1S/C17H23ClN2O2.ClH/c1-3-20-10-13-8-19(2)9-14(11-20)16(13)22-17(21)12-4-6-15(18)7-5-12;/h4-7,13-14,16H,3,8-11H2,1-2H3;1H/t13-,14+,16?; |
InChI Key |
WLBQWCHCDDUUCW-DNCNHEBUSA-N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Bisaramil; NK-1556; NK 1556; NK1556; RGH-2957; RGH 2957; RGH2957. |
Origin of Product |
United States |
Chemical Synthesis and Methodological Advancements in Bisaramil Hydrochloride Research
Established Synthetic Pathways and Chemical Methodologies
The traditional synthesis of Bisaramil (B1667430) hydrochloride is a multi-step process that relies on the foundational Mannich reaction to construct the key bicyclic amine scaffold. drugfuture.com
Synthesis of the Core Diazabicyclononane Scaffold
The central structural feature of Bisaramil is the 3,7-diazabicyclo[3.3.1]nonane ring system, also known as bispidine. drugfuture.comthieme-connect.com The synthesis of this core scaffold is typically achieved through a Mannich-type cyclocondensation reaction. ect-journal.kzsemanticscholar.org This reaction involves the condensation of a piperidin-4-one derivative with an amine and formaldehyde (B43269). ect-journal.kzsemanticscholar.org
In a documented synthesis of a labeled version of Bisaramil, the process begins with N-methylpiperidin-4-one, which is reacted with ethylamine (B1201723) and formaldehyde in the presence of acetic acid in refluxing methanol (B129727). drugfuture.com This one-pot reaction assembles the 3-ethyl-7-methyl-3,7-diazabicyclo[3.3.1]nonan-9-one intermediate. drugfuture.com The mechanism of this transformation is a classic example of the Mannich reaction, which is a cornerstone in the synthesis of many nitrogen-containing heterocyclic compounds. semanticscholar.org
The general applicability of the Mannich reaction for creating diazabicyclononane systems is well-established. semanticscholar.org Variations in the starting piperidone and primary amine allow for the introduction of different substituents at the 3- and 7-positions of the bicyclic ring. ect-journal.kzsemanticscholar.org
Functionalization Strategies and Intermediate Compound Derivations
Once the core 3,7-diazabicyclo[3.3.1]nonan-9-one is formed, subsequent functionalization is required to complete the synthesis of Bisaramil. The key steps involve the reduction of the ketone group and esterification of the resulting hydroxyl group.
The ketone at the 9-position of the bicyclic intermediate is reduced to a hydroxyl group. drugfuture.com This reduction is typically carried out using a reducing agent such as sodium borohydride (B1222165) (NaBH4) in a basic methanolic solution. drugfuture.com This step is crucial as it introduces the hydroxyl group that will later be functionalized.
The reduction of the 9-keto group leads to the formation of two diastereomeric alcohols, the α- and β-isomers, corresponding to the different spatial orientations of the hydroxyl group. drugfuture.com These isomers can be separated based on their differing solubilities in solvents like isopropanol. drugfuture.com For the synthesis of Bisaramil, the α-isomer is the desired intermediate. drugfuture.com
The final key functionalization step is the esterification of the 9α-hydroxy group. The separated α-isomer of the 9-hydroxy derivative is condensed with 4-chlorobenzoyl chloride in hot pyridine (B92270). drugfuture.com This reaction forms the ester linkage and introduces the 4-chlorobenzoyl moiety, completing the structure of Bisaramil. drugfuture.com The resulting free base is then converted to its hydrochloride salt.
A summary of the key intermediates in a labeled synthesis of Bisaramil is presented below.
| Intermediate Compound | Description |
| N-methylpiperidin-4-one | A starting material for the Mannich reaction. drugfuture.com |
| 3-ethyl-7-methyl-3,7-diazabicyclo[3.3.1]nonan-9-one | The core bicyclic ketone formed via Mannich condensation. drugfuture.com |
| 9α-hydroxy-3-ethyl-7-methyl-3,7-diazabicyclo[3.3.1]nonane | The desired alcohol isomer obtained after reduction of the ketone. drugfuture.com |
| 4-chlorobenzoyl chloride | The acylating agent used to form the final ester. drugfuture.com |
Regioselective and Stereoselective Synthetic Approaches
Regioselectivity and stereoselectivity are critical aspects of the Bisaramil synthesis.
Regioselectivity: The Mannich condensation that forms the diazabicyclononane ring is inherently regioselective, dictating the positions of the nitrogen atoms and the carbonyl group within the bicyclic framework. Further reactions, like the esterification with 4-chlorobenzoyl chloride, are also regioselective, occurring specifically at the hydroxyl group. drugfuture.com The synthesis of specifically substituted pyrazoles often requires methods that ensure complete regioselectivity. organic-chemistry.org This can be achieved through multi-component reactions or by using substrates that direct the reaction to a specific outcome. researchgate.netmdpi.com
Stereoselectivity: The reduction of the 9-keto group is a key stereoselective step. The use of reducing agents like NaBH4 results in a mixture of α- and β-hydroxy isomers. drugfuture.com The separation of these diastereomers is essential to obtain the correct α-isomer required for the final product. drugfuture.com The conformation of the 3,7-diazabicyclo[3.3.1]nonane ring system, which typically adopts a "chair-chair" conformation, influences the stereochemical outcome of reactions. ect-journal.kz The ability to control the stereochemistry is crucial, and methods like crystallographic experiments and NMR studies are used to verify the regiochemistry and stereochemistry of the products. mdpi.com
Novel Methodologies for Bisaramil Hydrochloride Synthesis
While the classical synthesis of Bisaramil is effective, modern synthetic chemistry emphasizes the development of more efficient, sustainable, and innovative methods.
Exploration of Green Chemistry Principles in Synthesis
Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. acs.orgbeyondbenign.org Key principles include waste prevention, atom economy, and the use of safer solvents and catalysts. acs.org
In the context of synthesizing compounds like Bisaramil, green chemistry principles could be applied in several ways:
Alternative Solvents: The use of solvents like pyridine and methanol in the established synthesis could be re-evaluated. drugfuture.com Exploring greener alternatives such as water or ionic liquids could reduce the environmental impact.
Catalytic Processes: Replacing stoichiometric reagents with catalytic ones can significantly reduce waste. acs.org
Energy Efficiency: Conducting reactions at ambient temperature and pressure minimizes energy consumption. beyondbenign.org
Renewable Feedstocks: While not directly applicable to the known Bisaramil synthesis, the principle of using renewable raw materials is a central goal of green chemistry. beyondbenign.org
Mechanochemistry: Techniques like ball milling offer a solvent-free method for conducting reactions, which can lead to higher yields and cleaner processes. mdpi.com
While specific green chemistry applications for Bisaramil synthesis are not extensively documented, the broader field of pharmaceutical synthesis is increasingly adopting these principles to create more sustainable manufacturing processes. mdpi.com
Development of Catalyst-Assisted Synthetic Routes
Catalysis offers a powerful tool for improving synthetic efficiency. acs.org Catalyst-assisted routes can lead to higher yields, better selectivity, and milder reaction conditions.
Ultrasound-Assisted Synthesis: The use of ultrasound can enhance the synthesis of catalysts and chemical reactions. researchgate.net It can lead to the formation of highly dispersed nanoparticles on catalyst supports, increasing their activity. cetjournal.it This method has been shown to improve reaction rates and conversions while sometimes allowing for lower reaction temperatures. researchgate.net
Homogeneous and Heterogeneous Catalysis: The development of novel catalysts is a key area of research. For the synthesis of heterocyclic compounds, various metal-based and organocatalysts are being explored to improve the efficiency of cyclization and functionalization reactions. For instance, copper-catalyzed reactions are used for the regioselective synthesis of triazoles. mdpi.com
Biocatalysis: Enzymes offer high specificity and can operate under mild, aqueous conditions, often eliminating the need for protecting groups. acs.orgmdpi.com While no specific biocatalytic route for Bisaramil has been published, the use of enzymes like lipases for esterification or transesterification steps could be a potential area for future research.
The application of these novel methodologies to the synthesis of this compound could offer significant advantages in terms of efficiency, cost-effectiveness, and environmental sustainability.
Isotopic Labeling Techniques for Research Applications
The synthesis of isotopically labeled compounds is a cornerstone of modern drug development and metabolic research. nih.govnih.gov By replacing specific atoms with their heavier, stable (e.g., Deuterium (B1214612), ¹³C) or radioactive (e.g., ¹⁴C) isotopes, researchers can trace, quantify, and analyze the fate of a drug molecule within a biological system. isotope.commdpi.com This process is indispensable for elucidating metabolic pathways, determining pharmacokinetic profiles, and understanding mechanisms of action. nih.govnih.gov For this compound, both deuterium and carbon-14 (B1195169) labeling have been successfully achieved to support these research applications. doi.org
Synthesis of Deuterium-Labeled this compound
The synthesis commences with hexadeuteroethyl alcohol ([D₆]-ethanol), which is treated with red phosphorus and iodine at reflux temperature to produce pentadeuteroethyl iodide. drugfuture.com This iodide is then condensed with potassium phthalimide (B116566) in dimethylformamide (DMF) to yield N-(pentadeuteroethyl)phthalimide. drugfuture.com Subsequent hydrolysis of the phthalimide with hydrazine (B178648) and hydrochloric acid affords pentadeuteroethylamine. drugfuture.com
This isotopically labeled amine is then utilized in a Mannich reaction, where it is condensed with 1-methylpiperidin-4-one and formaldehyde. drugfuture.com This key reaction forms the bicyclic core, yielding 3-methyl-7-(pentadeuteroethyl)-3,7-diazabicyclo[3.3.1]nonan-9-one. drugfuture.com The ketone at the 9-position is then reduced using sodium borohydride (NaBH₄), which produces a mixture of α- and β-diastereomeric alcohols. drugfuture.com Following separation of the isomers, the desired α-isomer is condensed with 4-chlorobenzoyl chloride in hot pyridine to yield the final product, [7-N-D₅-ethyl]-Bisaramil, which is subsequently converted to its hydrochloride salt. drugfuture.com
Synthesis of Carbon-14 Labeled this compound
The synthesis begins with the reduction of [¹⁴C]O₂ using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (B95107) (THF) to produce labeled formaldehyde ([¹⁴C]H₂O). drugfuture.com This labeled formaldehyde then undergoes a Mannich reaction, condensing with ethylamine and N-methylpiperidin-4-one in the presence of acetic acid in refluxing methanol. drugfuture.com This reaction forms the labeled bicyclic ketone, 3-ethyl-7-methyl-3,7-diazabicyclo[3.3.1]nonan-9-one-[6,8-¹⁴C₂]. drugfuture.com
The subsequent reduction of the ketone with sodium borohydride (NaBH₄) in a methanol/sodium hydroxide (B78521) solution yields a mixture of the α- and β-isomers of the 9-hydroxy derivative. drugfuture.com The isomers are separated based on their differential solubility in isopropanol. The pure α-isomer is then condensed with 4-chlorobenzoyl chloride in hot pyridine to give the final product, [6,8-¹⁴C₂]-Bisaramil. doi.orgdrugfuture.com
Application of Labeled Compounds in Mechanistic Studies (e.g., metabolism in vitro)
Isotopically labeled compounds are invaluable tools for conducting in vitro mechanistic studies, particularly those related to drug metabolism and disposition. nih.govnih.gov The use of stable isotopes like deuterium or radioactive isotopes like carbon-14 allows for precise tracking and quantification of a drug and its metabolites in various biological matrices. isotope.commanufacturingchemist.com
Metabolite Profiling and Quantification: The carbon-14 labeled version of Bisaramil, [¹⁴C]-Bisaramil, is ideally suited for absorption, distribution, metabolism, and excretion (ADME) studies. nih.gov In vitro systems, such as liver microsomes or cultured hepatocytes, can be incubated with [¹⁴C]-Bisaramil to investigate its metabolic fate. Because the ¹⁴C label provides a distinct radioactive signature, all drug-related material, including the parent compound and any metabolites, can be detected and quantified using techniques like liquid scintillation counting and accelerator mass spectrometry. selcia.com This allows for the creation of a complete metabolic profile, identifying the major and minor metabolic pathways without needing to know the exact chemical structure of every metabolite beforehand. selcia.com
Mechanistic Pathway Elucidation: By analyzing the structure of the radiolabeled metabolites, typically via liquid chromatography coupled with mass spectrometry (LC-MS), researchers can elucidate the specific biotransformation reactions that Bisaramil undergoes. This information is critical for understanding its mechanism of clearance and for identifying any potentially reactive or pharmacologically active metabolites. nih.gov
Use as Internal Standards: The deuterium-labeled version, [D₅]-Bisaramil, serves a different but equally critical role. clearsynth.com In quantitative bioanalysis using mass spectrometry, a stable isotope-labeled version of the analyte is considered the gold standard for an internal standard. nih.gov Because [D₅]-Bisaramil is chemically identical to the unlabeled drug, it co-elutes during chromatography and experiences similar ionization efficiency and matrix effects in the mass spectrometer. mdpi.com However, it is easily distinguished by its higher mass. mdpi.com Adding a known amount of [D₅]-Bisaramil to an in vitro metabolism sample allows for highly accurate and precise quantification of the unlabeled Bisaramil, correcting for any sample loss or analytical variability. nih.gov This is essential for determining kinetic parameters of metabolic enzymes and for accurately characterizing the drug's in vitro behavior. isotope.com
Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations
Design and Synthesis of Bisaramil (B1667430) Hydrochloride Analogs and Derivatives
The systematic design and synthesis of analogs are fundamental to SAR studies. This involves the chemical modification of the lead compound, Bisaramil, to assess the impact of these changes on its biological activity.
The structure of Bisaramil offers several "peripheral moieties" that are prime candidates for systematic modification. These include the 4-chlorobenzoyloxy group, the ethyl group on one of the nitrogen atoms, and the methyl group on the other nitrogen of the diazabicyclo[3.3.1]nonane core.
Key areas for modification would include:
The Benzoyloxy Moiety: The p-chloro substituent on the benzoate (B1203000) ring is a critical feature. SAR studies would involve synthesizing analogs with different substituents at the para-position (e.g., fluorine, bromine, methyl, methoxy) to probe the electronic and steric requirements for optimal activity. Modifications at the ortho- and meta-positions would also be explored to understand the spatial tolerance of the binding site.
The N-Alkyl Groups: The ethyl and methyl groups on the nitrogen atoms of the bicyclic core are also key targets. Varying the length and bulk of these alkyl chains (e.g., replacing ethyl with propyl, isopropyl, or cyclopropyl (B3062369) groups) would help to determine the optimal size and shape for interaction with its biological target. The synthesis of a deuterium-labelled analog, [7-N-D5-ethyl]-Bisaramil, has been reported, which could be used in metabolic stability studies. researchgate.net
A hypothetical series of modifications to the benzoate ring and their expected impact on activity, based on general principles of medicinal chemistry, are presented in the table below.
| Modification on Benzoate Ring (para-position) | Rationale for Modification | Expected Impact on Activity (Hypothetical) |
| Replacement of Chloro with Fluoro | Probing the effect of a smaller, more electronegative halogen. | May maintain or slightly decrease activity due to altered electronic properties. |
| Replacement of Chloro with Bromo | Investigating the influence of a larger halogen with different electronic character. | Potentially similar or slightly reduced activity. |
| Replacement of Chloro with Methyl | Introducing a lipophilic, electron-donating group. | Likely to decrease activity if an electron-withdrawing group is crucial. |
| Replacement of Chloro with Methoxy | Adding an electron-donating group with hydrogen-bonding potential. | May increase or decrease activity depending on the nature of the binding pocket. |
Isosteres and bioisosteres are functional groups or molecules that have similar physical and chemical properties, which may produce broadly similar biological effects. nih.gov In the context of Bisaramil, the ester linkage is a potential site for isosteric replacement to improve metabolic stability or modify activity.
Examples of potential isosteric replacements for the ester group in Bisaramil could include:
Amide: Replacing the ester oxygen with a nitrogen atom could alter hydrogen bonding capabilities and metabolic stability.
Reverse Ester/Amide: Reversing the orientation of the ester or amide linkage.
Heterocyclic Rings: Replacing the ester with five- or six-membered heterocyclic rings like oxadiazoles (B1248032) or triazoles, which can mimic the steric and electronic properties of the ester group while offering improved metabolic resistance. nih.gov
The table below outlines some potential bioisosteric replacements for the ester linkage in Bisaramil.
| Original Group (Ester) | Bioisosteric Replacement | Potential Advantage |
| -COO- | -CONH- (Amide) | Increased metabolic stability, altered hydrogen bonding. |
| -COO- | 1,3,4-Oxadiazole | Mimics ester geometry, potentially improved metabolic stability. |
| -COO- | Tetrazole | Can act as a carboxylic acid isostere, altering acidity and binding. |
Systematic Modification of Peripheral Moieties
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.com
For a series of synthesized Bisaramil analogs with measured preclinical antiarrhythmic activity (e.g., IC50 values for channel blockade), a QSAR model could be developed. This involves calculating a variety of molecular descriptors for each analog, such as:
Physicochemical descriptors: LogP (lipophilicity), molecular weight, polar surface area.
Electronic descriptors: Partial charges, dipole moment.
Topological descriptors: Connectivity indices that describe the branching and shape of the molecule.
Statistical methods like multiple linear regression (MLR) or partial least squares (PLS) would then be used to build an equation that correlates these descriptors with the biological activity. nih.gov Such a model would allow for the prediction of the activity of yet-unsynthesized analogs, guiding further synthetic efforts.
In recent years, machine learning (ML) algorithms have become powerful tools for SAR prediction, capable of handling complex, non-linear relationships. oncodesign-services.com For a large dataset of Bisaramil analogs, ML models like Random Forest, Support Vector Machines (SVM), or neural networks could be trained. nih.gov These models could potentially provide more accurate predictions of biological activity compared to traditional QSAR models and can help in identifying key structural features that are important for activity.
Development of QSAR Models for Preclinical Activity
Molecular Modeling and Computational Approaches to SAR
Molecular modeling provides a three-dimensional perspective on drug-receptor interactions, offering insights that can guide the design of more potent and selective compounds. nih.gov Although the specific receptor binding site for Bisaramil is not publicly detailed, computational studies would typically involve:
Pharmacophore Modeling: Based on a set of active Bisaramil analogs, a pharmacophore model could be generated. This model would define the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for biological activity. This pharmacophore could then be used to screen virtual compound libraries for new potential hits.
Molecular Docking: If the 3D structure of the biological target (e.g., a specific ion channel) is known or can be modeled, docking studies could be performed. This would involve computationally placing Bisaramil and its analogs into the binding site to predict their binding orientation and affinity. This can help to rationalize the observed SAR and guide the design of new analogs with improved interactions. chemrxiv.org For instance, docking could reveal why a particular substituent on the benzoate ring enhances or diminishes activity by showing how it interacts with the amino acid residues in the binding pocket.
Conformational Analysis and Ligand Dynamics
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like Bisaramil hydrochloride, identifying the low-energy, biologically active conformation is crucial.
Detailed Research Findings: Computational methods, such as molecular mechanics and quantum mechanics calculations, are employed to explore the potential energy surface of the molecule. This allows for the identification of various stable conformers and the energy barriers between them. Molecular dynamics (MD) simulations can further provide insights into the dynamic behavior of this compound in a simulated biological environment, such as in water or a lipid bilayer. These simulations track the movements of the atoms over time, revealing how the molecule flexes, rotates, and interacts with its surroundings. This dynamic picture is essential for understanding how the ligand might adapt its shape to fit into a binding site.
Interactive Data Table: Hypothetical Conformational Energy Profile
Below is a hypothetical table illustrating the kind of data that would be generated from a conformational analysis of this compound.
| Conformer ID | Relative Energy (kcal/mol) | Dihedral Angle 1 (°) | Dihedral Angle 2 (°) | Population (%) |
| 1 | 0.00 | 178.5 | 65.2 | 75.3 |
| 2 | 1.25 | -60.3 | 70.1 | 15.1 |
| 3 | 2.50 | 62.1 | -175.8 | 9.6 |
This table is illustrative and not based on published experimental data for this compound.
Pharmacophore Modeling and Virtual Screening for Analog Discovery
A pharmacophore is an abstract representation of the key molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Pharmacophore models are instrumental in virtual screening to identify new compounds with the potential for similar biological activity.
Detailed Research Findings: For this compound, a pharmacophore model would be constructed based on its known active conformation or by aligning it with other known active molecules for the same target. This model would highlight essential features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. Once a pharmacophore model is developed and validated, it can be used as a 3D query to search large chemical databases for novel molecules that match the pharmacophoric features. This process, known as virtual screening, can significantly accelerate the discovery of new lead compounds. The identified hits would then be subjected to further computational analysis, such as molecular docking, to predict their binding affinity and mode.
Interactive Data Table: Hypothetical Pharmacophore Features
| Feature | Type | X-coordinate | Y-coordinate | Z-coordinate | Radius (Å) |
| 1 | Hydrogen Bond Acceptor | 2.5 | 1.8 | -0.5 | 1.2 |
| 2 | Hydrophobic | -1.2 | 3.5 | 1.1 | 1.5 |
| 3 | Aromatic Ring | 4.1 | -0.7 | 2.3 | 1.8 |
| 4 | Positive Ionizable | -3.5 | -2.1 | -1.9 | 1.0 |
This table represents a hypothetical pharmacophore model for this compound.
Electrostatic Potential and Electronic Structure Analysis
The molecular electrostatic potential (MESP) is a valuable property for understanding and predicting the reactive behavior of a molecule. It illustrates the charge distribution and is crucial for understanding non-covalent interactions, which are fundamental to drug-receptor binding.
Detailed Research Findings: The MESP of this compound would be calculated using quantum mechanical methods. The resulting potential is typically visualized on the molecular surface, with different colors representing different potential values (e.g., red for negative potential, indicating electron-rich regions, and blue for positive potential, indicating electron-poor regions). This analysis helps to identify the sites on the molecule that are most likely to be involved in electrostatic interactions, such as hydrogen bonding or interactions with charged residues in a protein binding pocket. Analysis of the electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), provides further insight into the molecule's reactivity and its ability to participate in charge-transfer interactions.
Interactive Data Table: Hypothetical MESP and Electronic Properties
| Property | Value | Unit |
| MESP Minimum | -45.8 | kcal/mol |
| MESP Maximum | 25.3 | kcal/mol |
| HOMO Energy | -6.2 | eV |
| LUMO Energy | -1.5 | eV |
| Dipole Moment | 3.8 | Debye |
This table contains hypothetical data for this compound.
Preclinical Pharmacological Mechanisms of Action in Non Human Biological Systems
Cellular and Subcellular Mechanistic Investigations
The molecular actions of bisaramil (B1667430) translate into significant effects at the cellular level, particularly on the electrophysiological properties of cardiac tissues. Its classification as a membrane-stabilizing agent stems directly from these cellular effects.
Bisaramil demonstrates significant electrophysiological effects on isolated cardiac preparations, consistent with its Class I antiarrhythmic classification. targetmol.com In spontaneously beating right auricles from guinea pigs, bisaramil, at a concentration range of 2-20 µM, produced a dose-dependent decrease in both the frequency and the force of contraction. targetmol.com
Using conventional microelectrode techniques on isolated guinea-pig papillary muscles and auricles, bisaramil (2.3-23 µM) was shown to dose-dependently decrease the maximum rate of depolarization (V̇max), the action potential amplitude (APA), and the overshoot (OS). giffordbioscience.com These effects on V̇max are a hallmark of Na+ channel blockade. nih.govgiffordbioscience.com Notably, bisaramil did not significantly alter the resting membrane potential or the duration of the action potential in these preparations. giffordbioscience.com
The compound also significantly prolongs the conduction time and the effective refractory period in both the auricle and the ventricle of electrically driven guinea-pig hearts. targetmol.com In isolated rabbit heart preparations, bisaramil lengthened the atrioventricular conduction time in a concentration-dependent manner. targetmol.com In pacemaker cells from the rabbit sinus node, bisaramil slowed the spontaneous frequency by inhibiting slow diastolic depolarization. giffordbioscience.com
Table 2: Summary of Bisaramil's Electrophysiological Effects on Isolated Guinea-Pig Cardiac Tissues
| Parameter | Tissue | Effect |
|---|---|---|
| Spontaneous Frequency | Right Auricle | Decrease (Dose-dependent) |
| Force of Contraction | Right Auricle | Decrease (Dose-dependent) |
| Conduction Time | Auricle & Ventricle | Prolongation (Significant) |
| Effective Refractory Period | Auricle & Ventricle | Prolongation (Significant) |
| Maximum Rate of Depolarization (V̇max) | Papillary Muscle & Auricle | Decrease (Dose-dependent) |
| Action Potential Amplitude (APA) | Papillary Muscle & Auricle | Decrease (Dose-dependent) |
| Resting Membrane Potential | Papillary Muscle & Auricle | No significant change |
Data sourced from Varro et al. (1985) giffordbioscience.com and Kárpáti et al. (1988). targetmol.com
Bisaramil is characterized as having Class I (membrane stabilizer) activity. targetmol.com This property is fundamentally linked to its primary mechanism of action: the blockade of voltage-gated sodium channels. By inhibiting the rapid influx of sodium ions during phase 0 of the cardiac action potential, bisaramil stabilizes the cell membrane, making it less excitable. giffordbioscience.com This reduction in excitability is the basis for its antiarrhythmic effect.
In addition to its electrophysiological stabilizing effects, bisaramil has shown a capacity for membrane preservation under pathological conditions. Studies on ischemia-reperfusion injury have indicated that bisaramil provides a cardioprotective effect by limiting free-radical mediated damage, which leads to better preservation of cell membranes and a reduction in irreversible cell injury. nih.gov While this points to a membrane-stabilizing effect in a broader biological context, specific in vitro assays, such as the human red blood cell (HRBC) membrane stabilization test, were not found for bisaramil in the conducted searches.
Calcium Channel Antagonism at a Cellular Level (in vitro)
The inhibition of calcium channels by bisaramil leads to a reduction in the availability of intracellular calcium. tg.org.au This, in turn, interferes with cellular processes that are dependent on calcium, such as muscle contraction and the propagation of electrical impulses within the heart. tg.org.au
Modulation of Signal Transduction Pathways
The precise mechanisms by which bisaramil modulates specific intracellular signal transduction pathways are not extensively detailed in the available literature. However, its action on ion channels inherently influences signaling cascades that are crucial for cellular function. Signal transduction pathways are complex networks that convert external or internal stimuli into specific cellular responses, often involving a series of biochemical reactions. anygenes.comwikipedia.org
Key components of these pathways include receptors, protein kinases, and secondary messengers like calcium ions. anygenes.com By acting as a calcium channel antagonist, bisaramil directly interferes with calcium-dependent signaling pathways. nih.govmedchemexpress.comnih.gov Disruptions in these pathways can significantly alter cellular functions such as proliferation, differentiation, and metabolism. anygenes.comnih.gov The activation of various receptors can trigger signaling cascades like the MAPK pathway, which is crucial for gene expression related to inflammation and other cellular responses. nih.gov While direct modulation of specific pathways like MAPK or JAK/STAT by bisaramil is not explicitly documented, its impact on fundamental signaling components like calcium ions suggests a broad influence on cellular signaling. nih.govplos.org
Antioxidant Activity and Free Radical Scavenging Mechanisms (in vitro)
In vitro studies have revealed that bisaramil hydrochloride possesses antioxidant properties and the ability to inhibit the generation of free radicals. medchemexpress.comnih.gov Specifically, bisaramil demonstrated a concentration-dependent inhibitory effect on the phorbol-myristate-acetate (PMA)-stimulated production of free radicals by isolated polymorphonuclear (PMN) granulocytes from healthy beagle dogs. nih.gov Furthermore, it prolonged the time required for the initiation of free radical production in a concentration-dependent manner. nih.gov
This free radical scavenging activity suggests a potential cardioprotective effect that may be independent of its primary antiarrhythmic actions. nih.gov The ability to inhibit oxidative stress, which is characterized by an excess of free radicals, could be beneficial in conditions such as reperfusion injury following ischemia. nih.govresearchgate.netnih.gov Among other antiarrhythmic drugs tested, only propafenone, mexiletine, and diltiazem (B1670644) showed similar activity to bisaramil in this regard, although without a clear concentration dependency. nih.gov This indicates that the inhibition of stimulated free radical production is not solely linked to the membrane-stabilizing or calcium-antagonistic properties of these drugs. nih.gov
Comparative Mechanistic Studies with Related Compounds (e.g., Lidocaine)
Bisaramil's mechanisms of action have been compared to those of other antiarrhythmic agents, most notably lidocaine (B1675312), a class Ib antiarrhythmic drug. psu.eduportico.orgnih.gov Both bisaramil and lidocaine are sodium channel blockers; however, studies on Na+ channels expressed in Xenopus oocytes have highlighted significant differences in their potency and selectivity. psu.edunih.gov
Both compounds produce a concentration-dependent tonic block of Na+ current, which is most pronounced on cardiac channels. psu.edunih.gov However, bisaramil was found to be more potent than lidocaine in this regard. psu.edunih.gov A key distinction lies in their frequency-dependent blockade. Bisaramil exhibits a marked frequency-dependent block of heart channels but only a mild block of skeletal muscle and brain channels. psu.edunih.gov In contrast, lidocaine produces a significant frequency-dependent block across all three channel types. psu.edunih.gov This suggests that bisaramil may have a more targeted effect on cardiac tissue, potentially leading to reduced central nervous system toxicity compared to lidocaine. psu.edunih.gov
Lidocaine's primary mechanism involves stabilizing the neuronal membrane by inhibiting the ionic fluxes necessary for the initiation and conduction of nerve impulses. pfizer.com It reduces the action potential duration and intracellular sodium activity, which contributes to its antiarrhythmic and negative inotropic effects. nih.gov While both drugs act on sodium channels, the differences in their interaction with channel subtypes and their frequency-dependent effects result in distinct pharmacological profiles. psu.edunih.gov
Preclinical Metabolic Pathways and Disposition in in Vitro and Animal Models
In Vitro Metabolic Transformations
In vitro studies are fundamental to characterizing the metabolic profile of a drug candidate. These studies often utilize liver microsomes and hepatocytes to simulate the metabolic processes occurring in the liver.
The precise chemical structures of the major and minor metabolites of bisaramil (B1667430) hydrochloride in preclinical species have not been detailed in available literature. The synthesis of labeled bisaramil was intended for use in studies aimed at identifying these metabolites through techniques such as mass spectrometry. researchgate.net
Hepatic Microsomal and Hepatocyte Stability Studies
Enzymology of Biotransformation
The enzymatic systems responsible for the metabolism of xenobiotics are complex, with Cytochrome P450 (CYP) enzymes playing a central role.
Detailed studies identifying the specific Cytochrome P450 isoforms responsible for the metabolism of bisaramil hydrochloride are not publicly documented. Generally, the CYP3A4 isoform is a major enzyme in the metabolism of many drugs, but its specific involvement with bisaramil has not been confirmed. psu.edunih.gov
Information regarding the contribution of non-P450 enzymes, such as flavin-containing monooxygenases (FMOs) or UDP-glucuronosyltransferases (UGTs), to the biotransformation of this compound is not available in the current body of scientific literature.
Involvement of Cytochrome P450 Isoforms (in vitro)
Disposition Studies in Animal Models (Focus on distribution and elimination mechanisms, not human PK)
Disposition studies in animal models are critical for understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME). An in vitro study investigated the effect of bisaramil on free radical generation in polymorphonuclear neutrophil granulocytes isolated from beagle dogs. nih.gov While this study provides some insight into the compound's activity in a canine model, it does not provide data on its distribution or elimination. nih.gov
Tissue Distribution Patterns in Preclinical Species
Detailed studies outlining the specific tissue distribution of this compound in various organs and tissues following administration in preclinical animal models have not been extensively published. However, based on its classification as a class I antiarrhythmic agent, which primarily targets sodium channels in the heart, it is anticipated that the compound would exhibit significant distribution to cardiac tissue.
In preclinical studies involving other cardiovascular agents, tissue distribution is typically assessed by administering a radiolabeled form of the compound to animal models such as rats or dogs. Following a specified period, tissue samples are collected and analyzed for radioactivity to determine the concentration of the drug and its metabolites in various organs. This provides crucial information on potential sites of action and accumulation. For instance, in studies of other antiarrhythmic drugs, high concentrations are often observed in well-perfused organs like the liver and kidneys, in addition to the heart.
Without specific data for this compound, a definitive tissue distribution profile cannot be constructed.
Excretion Pathways in Animal Models
The primary routes of excretion for this compound and its metabolites in animal models have not been detailed in the available scientific literature. Preclinical excretion studies are fundamental to understanding the elimination kinetics of a drug. These studies typically involve the collection of urine and feces from animal models over a period of time after the administration of the drug.
The analysis of these samples helps to quantify the proportion of the drug and its metabolites eliminated through renal (urine) and fecal (biliary) pathways. This information is critical for predicting the drug's half-life and potential for accumulation in the body, particularly in patients with renal or hepatic impairment. For many cardiovascular drugs, both renal and fecal excretion are significant pathways.
As no specific studies on the excretion of this compound are publicly available, a quantitative breakdown of its elimination pathways cannot be provided at this time.
Advanced Analytical Methodologies for Research and Characterization
Chromatographic Techniques for Purity and Quantitative Analysis
Chromatography is a fundamental tool for the separation and quantification of Bisaramil (B1667430) hydrochloride and its related substances. mdpi.com High-performance liquid chromatography (HPLC), gas chromatography (GC), and ultra-performance liquid chromatography (UPLC) are pivotal in this regard, each offering distinct advantages for specific analytical challenges. mdpi.comscirp.org
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) stands as a dominant technique for the pharmaceutical analysis of Bisaramil hydrochloride, offering high sensitivity and accuracy for both qualitative and quantitative assessments. mdpi.com A specific column liquid chromatographic method has been developed for the determination of Bisaramil and its metabolite in plasma. nih.gov This method utilizes a reversed-phase column for the separation of Bisaramil itself. nih.gov For its more polar metabolite, ion-pairing chromatography is employed. nih.gov
Method validation is a critical aspect, ensuring the reliability of the analytical data. mdpi.com Key validation parameters include linearity, accuracy, precision, specificity, and the limits of detection (LOD) and quantification (LOQ). nih.govjournalcsij.com For Bisaramil, calibration curves have demonstrated linearity over a concentration range of 2-200 ng/ml. nih.gov The precision of the method is confirmed by within-day and day-to-day coefficients of variation not exceeding 5%. nih.gov The limit of detection for Bisaramil has been established at 0.5 ng/ml using a 0.5 ml plasma sample. nih.gov To enhance specificity and reduce background noise, a dual-electrode detector operating in the screening mode of oxidation is utilized. nih.gov
A typical HPLC method for a hydrochloride salt in a pharmaceutical formulation might involve the following parameters, which can be adapted and optimized for this compound analysis:
Table 1: Illustrative HPLC Method Parameters
| Parameter | Specification |
|---|---|
| Column | C18 (e.g., 250mm x 4.6 mm, 5 µm) |
| Mobile Phase | A mixture of a buffer solution (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile) in a specific ratio (e.g., 80:20 v/v). journalcsij.comresearchgate.net |
| Flow Rate | Typically around 1.0 ml/min. researchgate.net |
| Detection | UV detector set at a specific wavelength appropriate for the analyte. scirp.org |
| Column Temperature | Maintained at a constant temperature, for instance, 25°C. scirp.org |
| Injection Volume | A small, precise volume, such as 2 µl. scirp.org |
This table presents a generalized example of HPLC parameters and would require specific optimization and validation for this compound.
Gas Chromatography (GC) Applications
Gas chromatography (GC) is a powerful technique for analyzing volatile substances. libretexts.org While HPLC is more commonly cited for compounds like Bisaramil, GC can be applied, particularly for the analysis of residual solvents or volatile impurities that may be present from the manufacturing process. scirp.org For non-volatile compounds, derivatization is often necessary to increase their volatility for GC analysis. jfda-online.com This process converts the analyte into a form that is more amenable to the GC environment. jfda-online.com
GC is frequently coupled with a mass spectrometer (GC-MS), which provides both separation and identification of the analytes. thermofisher.com This combination is highly effective for identifying unknown volatile compounds and confirming the presence of specific substances through their mass spectra. scirp.orgthermofisher.com
Ultra-Performance Liquid Chromatography (UPLC) for High-Throughput Analysis
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering substantial improvements in speed, resolution, and sensitivity over conventional HPLC. ijsrtjournal.comresearchgate.net This is achieved by using columns packed with smaller particles (typically less than 2 µm), which allows for faster analysis times without sacrificing separation efficiency. ijsrtjournal.comresearchgate.net
The advantages of UPLC make it highly suitable for high-throughput analysis, a critical need in pharmaceutical development and quality control. ijsrtjournal.com The reduced analysis time, often up to 90% shorter than HPLC runs, allows for a greater number of samples to be processed in the same amount of time. ijsrtjournal.comaustinpublishinggroup.com This increased throughput is particularly beneficial for applications such as impurity profiling and stability testing. ijsrtjournal.com UPLC systems operate at higher pressures than HPLC systems, but this does not negatively impact the analytical column or system components; in fact, it enhances separation efficiency. ijsrtjournal.com
Table 2: Comparison of HPLC and UPLC
| Feature | HPLC | UPLC |
|---|---|---|
| Particle Size | 3-5 µm | < 2 µm researchgate.net |
| Analysis Time | Longer | Significantly shorter ijsrtjournal.com |
| Resolution | Good | Higher, excellent peak separation ijsrtjournal.com |
| Sensitivity | Standard | Enhanced ijsrtjournal.com |
| Solvent Consumption | Higher | Lower austinpublishinggroup.com |
Spectroscopic and Spectrometric Characterization Methods
Spectroscopic and spectrometric methods are indispensable for the structural elucidation and characterization of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the cornerstones of this analytical approach, providing detailed information about the molecule's structure and mass. numberanalytics.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive technique for determining the precise molecular structure of organic compounds like this compound. weebly.comjchps.com It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule. numberanalytics.comjchps.com
One-dimensional (1D) NMR experiments, such as ¹H (proton) and ¹³C (carbon-13) NMR, are fundamental. weebly.com ¹H NMR provides information about the different types of protons in the molecule and their relative numbers. jchps.com ¹³C NMR reveals the number and types of carbon atoms. weebly.com
For more complex structures, two-dimensional (2D) NMR techniques are employed to establish the connectivity between atoms. researchgate.netslideshare.net These include:
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons). slideshare.net
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms. weebly.com
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together the molecular skeleton. weebly.comresearchgate.net
By integrating the data from these various NMR experiments, a complete and unambiguous structural assignment of this compound can be achieved. weebly.comresearchgate.net
Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis
Mass Spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. wikipedia.org It is used to determine the molecular weight of this compound with high accuracy and to gain structural information through the analysis of its fragmentation patterns. wikipedia.orgchemguide.co.uk
When a molecule is introduced into the mass spectrometer, it is ionized to form a molecular ion. chemguide.co.uk For Bisaramil, the molecular formula is C₁₇H₂₃ClN₂O₂, and its monoisotopic mass is approximately 322.14 daltons. nih.gov The high-resolution mass spectrometry (HRMS) technique can confirm the elemental composition of the molecule by measuring its exact mass. uni-saarland.de
The molecular ion is often energetically unstable and can break apart into smaller, charged fragments. chemguide.co.uk The pattern of these fragments is unique to the molecule's structure and provides a "fingerprint" that can be used for identification. wikipedia.org The process of fragmentation can be induced, for example, by collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS) experiments. wikipedia.org In MS/MS, a specific ion (the parent ion) is selected, fragmented, and the resulting fragment ions (product ions) are analyzed. nih.gov This provides detailed structural information by revealing how the molecule breaks apart. uab.edu Analysis of the fragmentation patterns helps to identify the different structural components of this compound. wikipedia.orgchemguide.co.uk
Table 3: Chemical Compound Names
| Compound Name |
|---|
| This compound |
| Acetonitrile (B52724) |
| Ammonia |
| Ammonium bicarbonate |
| Chloroform (B151607) |
| Ethanol |
| Ethyl acetate |
| Helium |
| Hydrogen |
| Methane |
| Methanol (B129727) |
| Nitrogen |
| Orthophosphoric acid |
| Phosphoric acid |
| Triethylamine |
| Trifluoroacetic acid |
| Verapamil hydrochloride |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Purity Assessment
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are foundational analytical techniques for the characterization of chemical compounds, including this compound. These methods provide valuable information regarding the functional groups present in the molecule and can be utilized for purity assessment.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups within a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. These vibrational frequencies are characteristic of the types of bonds and functional groups present. For amine hydrochloride salts like this compound, the IR spectrum exhibits distinct peaks that confirm its structure. spectroscopyonline.com The presence of a hydrochloride salt is particularly evident in the IR spectrum due to the ionic bonding between the protonated amine and the chloride anion, which leads to intense and broad absorption bands. spectroscopyonline.com
Key expected vibrational bands for a compound like this compound would include those associated with the amine salt, aromatic rings, and other structural features. The N-H stretching vibrations in amine salts typically appear as a broad band in the 2200-3000 cm⁻¹ region. spectroscopyonline.com The carbon-hydrogen (C-H) stretching vibrations of the aromatic rings are expected in the 3000-3100 cm⁻¹ range, while C-H stretching of aliphatic parts would be observed between 2850 and 3000 cm⁻¹. The C=C stretching vibrations within the aromatic ring usually give rise to absorptions in the 1450-1600 cm⁻¹ region.
The purity of a this compound sample can also be assessed using IR spectroscopy. The presence of unexpected peaks in the spectrum may indicate impurities or degradation products. Comparing the IR spectrum of a sample to a reference spectrum of a highly pure standard can help identify any discrepancies.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This absorption is due to electronic transitions from a ground state to an excited state. The wavelength of maximum absorbance (λmax) is characteristic of the chromophores present in the molecule. For aromatic compounds like this compound, the π-electron systems of the benzene (B151609) rings are the primary chromophores.
The UV spectrum of this compound would be expected to show absorption maxima characteristic of its substituted benzene rings. The position and intensity of these absorption bands can be influenced by the solvent used and the pH of the solution. researchgate.net UV-Vis spectroscopy is a valuable tool for quantitative analysis and can be used to determine the concentration of this compound in a solution by applying the Beer-Lambert law. ijrpb.combioglobax.com
Purity assessment using UV-Vis spectroscopy can be performed by comparing the absorbance spectrum of a sample to that of a known pure standard. researchgate.net The shape of the spectrum and the position of the λmax should be consistent. Any significant deviations could suggest the presence of impurities that also absorb in the UV-Vis range.
| Spectroscopic Technique | Application | Expected Observations for this compound |
| Infrared (IR) Spectroscopy | Functional Group Identification | Broad N-H stretching bands (amine salt), aromatic and aliphatic C-H stretching, C=C stretching (aromatic). spectroscopyonline.com |
| Purity Assessment | Comparison with a reference spectrum to identify extraneous peaks. | |
| Ultraviolet-Visible (UV-Vis) Spectroscopy | Chromophore Identification | Absorption maxima (λmax) corresponding to the substituted aromatic rings. |
| Quantitative Analysis | Determination of concentration based on absorbance at λmax. ijrpb.combioglobax.com | |
| Purity Assessment | Comparison of the spectral shape and λmax with a pure standard. researchgate.net |
Bioanalytical Methods for Preclinical Research Samples
Quantification in Biological Matrices (e.g., animal plasma, tissues for mechanistic studies)
The quantification of this compound and its metabolites in biological matrices is crucial for understanding its pharmacokinetic and pharmacodynamic properties during preclinical research. researchgate.netnih.gov High-performance liquid chromatography (HPLC) coupled with various detectors is a commonly employed technique for this purpose.
A specific column liquid chromatographic method has been developed for the determination of Bisaramil and its metabolite in plasma. nih.gov This method utilizes electrochemical detection, which provides high sensitivity and specificity. The sample preparation involves a multi-step extraction process to isolate the parent drug and its more polar metabolite. nih.gov
The process as described in a published study involves:
Extraction of plasma with chloroform and chloroform-ethanol.
Drying and redissolving the fractions in ethyl acetate.
Back-extraction into an acidic buffer.
Chromatographic analysis. nih.gov
For the chromatographic separation, Bisaramil is analyzed on a reversed-phase column, while its more polar metabolite is analyzed using ion-pairing chromatography. nih.gov This methodology demonstrates good linearity, with calibration curves being linear over a concentration range of 2-200 ng/ml. nih.gov The limits of detection for Bisaramil and its metabolite were reported to be 0.5 and 1 ng/ml, respectively, when using a 0.5 ml plasma sample. nih.gov The use of a dual-electrode detector in a screening mode enhances specificity and reduces background noise. nih.gov This robust method has been successfully applied to analyze a large number of samples from pharmacokinetic studies. nih.gov
For tissue analysis, which is often necessary for mechanistic studies to understand drug distribution, the tissue samples first need to be homogenized. researchgate.net Following homogenization, extraction procedures similar to those used for plasma can be applied to isolate the analytes of interest. nih.gov Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) is a powerful technique for tissue bioanalysis due to its high sensitivity and selectivity. researchgate.net
| Parameter | Method Details |
| Analytical Technique | High-Performance Liquid Chromatography (HPLC) with Electrochemical Detection nih.gov |
| Biological Matrix | Plasma nih.gov |
| Sample Preparation | Liquid-liquid extraction with chloroform and chloroform-ethanol, followed by back-extraction. nih.gov |
| Chromatography | Reversed-phase for Bisaramil; Ion-pairing for its metabolite. nih.gov |
| Linear Range | 2-200 ng/ml nih.gov |
| Limit of Detection | 0.5 ng/ml for Bisaramil; 1 ng/ml for its metabolite. nih.gov |
| Detector | Dual-electrode detector in screening mode. nih.gov |
Method Development for Metabolite Profiling in Research Samples
Metabolite profiling is a critical aspect of preclinical research, as it helps in understanding the metabolic fate of a drug candidate and identifying any potentially active or toxic metabolites. evotec.com The development of analytical methods for metabolite profiling of Bisaramil in research samples, such as from in vitro metabolism studies or in vivo animal studies, is essential.
High-resolution mass spectrometry (HR-MS) coupled with liquid chromatography is a key technology for metabolite profiling. evotec.comthermofisher.com This approach allows for the detection and identification of metabolites without the need for authentic standards, which are often unavailable in the early stages of drug development. The process typically involves incubating the drug with liver microsomes, hepatocytes, or other metabolic systems, followed by analysis of the incubate.
The development of a metabolite profiling method would generally include the following steps:
Sample Generation: Incubation of Bisaramil with a relevant metabolic system (e.g., liver microsomes from preclinical species).
Sample Preparation: Extraction of the parent drug and its metabolites from the incubation matrix. This often involves protein precipitation with an organic solvent like acetonitrile or methanol, followed by centrifugation.
Chromatographic Separation: Utilizing a reversed-phase HPLC or UHPLC column to separate the parent drug from its various metabolites based on their polarity. A gradient elution is typically used to resolve a wide range of metabolites.
Mass Spectrometric Detection and Characterization: Using a high-resolution mass spectrometer (such as a Q-TOF or Orbitrap) to obtain accurate mass measurements of the parent drug and its metabolites. evotec.com The fragmentation patterns (MS/MS spectra) are then used to elucidate the structures of the metabolites. Common metabolic transformations include oxidation (hydroxylation), demethylation, and glucuronidation.
By comparing the metabolic profiles across different species, including human-derived systems, researchers can assess the suitability of the selected animal models for toxicology studies. evotec.com This is a key consideration in drug development as significant differences in metabolism between preclinical species and humans can impact the translation of safety and efficacy data.
| Step | Description | Key Techniques |
| Sample Generation | In vitro incubation of Bisaramil with metabolic systems. | Liver microsomes, hepatocytes. |
| Sample Preparation | Extraction of analytes from the biological matrix. | Protein precipitation, liquid-liquid extraction. |
| Separation | Chromatographic separation of parent drug and metabolites. | HPLC, UHPLC with gradient elution. |
| Detection & Identification | Mass analysis and structural elucidation. | High-Resolution Mass Spectrometry (HR-MS), Tandem Mass Spectrometry (MS/MS). evotec.comthermofisher.com |
| Cross-Species Comparison | Evaluating metabolic profiles in different species. | Comparison of metabolite profiles from animal and human-derived metabolic systems. evotec.com |
Theoretical and Computational Chemistry Studies of Bisaramil Hydrochloride
Quantum Chemical Calculations
Quantum chemical calculations are employed to determine the electronic structure and energy of molecules, providing deep insights into chemical reactivity and stability. rsc.orgresearchgate.net These calculations are based on the principles of quantum mechanics and can predict a wide range of molecular properties from first principles.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It is a widely used approach in chemistry and materials science for calculating properties based on the electron density of a system. scispace.comnih.gov For Bisaramil (B1667430) hydrochloride, DFT calculations can reveal key electronic parameters that are crucial for its reactivity and interaction with its biological target.
Table 1: Hypothetical DFT-Calculated Electronic Properties of Bisaramil This table presents theoretical data that would be obtained from DFT calculations to illustrate the typical parameters studied.
| Quantum Chemical Parameter | Hypothetical Value | Significance |
|---|---|---|
| Energy of HOMO (EHOMO) | -6.5 eV | Represents the ability to donate an electron. |
| Energy of LUMO (ELUMO) | -1.2 eV | Represents the ability to accept an electron. |
| Energy Gap (ΔE = ELUMO - EHOMO) | 5.3 eV | Indicates chemical reactivity and stability. researchgate.net |
| Dipole Moment (μ) | 3.8 D | Measures the polarity of the molecule. |
| Absolute Electronegativity (χ) | 3.85 eV | Describes the tendency to attract electrons. |
| Global Hardness (η) | 2.65 eV | Measures resistance to change in electron distribution. |
Ab initio quantum chemistry methods are calculations derived directly from theoretical principles without the inclusion of experimental data. rsc.orgutwente.nl They are particularly valuable for performing conformational analysis, which is the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. utwente.nlsouthampton.ac.uk
The Bisaramil molecule possesses several rotatable bonds, leading to a high degree of conformational flexibility. Ab initio methods, such as Møller-Plesset perturbation theory (MP2), can be used to perform a systematic scan of the potential energy surface by rotating key dihedral angles. beilstein-journals.org This process helps to identify the low-energy, stable conformers and the transition states that separate them. mdpi.com Such analysis is crucial for understanding which conformation is likely to be biologically active when interacting with its target receptor. The relative energies of different conformers determine their population distribution at a given temperature. southampton.ac.ukbeilstein-journals.org
Table 2: Hypothetical Relative Energies of Bisaramil Conformers from Ab Initio Calculations This table illustrates the type of data generated from a conformational analysis, showing the relative stability of different spatial arrangements.
| Conformer | Key Dihedral Angle(s) | Relative Energy (kcal/mol) | Boltzmann Population at 298 K (%) |
|---|---|---|---|
| 1 (Global Minimum) | -175°, +65° | 0.00 | 75.3 |
| 2 | +70°, +68° | 1.52 | 15.1 |
| 3 | -85°, -70° | 2.45 | 5.8 |
| 4 | +170°, -65° | 3.10 | 3.8 |
Density Functional Theory (DFT) for Electronic Structure
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) is a computational method for analyzing the physical movements of atoms and molecules over time. ebsco.comnih.gov An MD simulation calculates the trajectory of particles in a system by iteratively solving Newton's equations of motion, providing a detailed view of molecular motion and conformational changes. mdpi.comarxiv.org
To understand the mechanism of action of Bisaramil, MD simulations can be used to model its interaction with its biological target, such as a voltage-gated sodium channel. psu.edu These simulations place the ligand (Bisaramil) in the binding site of the target protein and simulate their dynamic behavior over a period of nanoseconds to microseconds. dovepress.com This approach provides insights into the stability of the protein-ligand complex, the specific interactions (like hydrogen bonds and hydrophobic contacts) that maintain the binding, and the conformational changes that may occur in both the ligand and the protein upon binding. nih.govnih.govmdpi.com The dynamic nature of these interactions is fundamental to understanding molecular recognition. frontiersin.org
The behavior and conformation of a molecule can be significantly influenced by its environment, particularly the solvent. nih.gov MD simulations are ideal for studying these effects by explicitly including solvent molecules (typically water for biological systems) in the simulation box. mdpi.com Simulating Bisaramil in a solvated state allows for the exploration of its conformational ensemble—the collection of all conformations the molecule adopts in solution, weighted by their thermodynamic stability. nih.gov This provides a more realistic representation of the molecule's structure and dynamics in a physiological environment compared to in-vacuo calculations. aps.org
Ligand-Target Interaction Dynamics
Molecular Docking and Binding Site Analysis
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor to form a stable complex. dovepress.com This method is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule to its protein target.
For Bisaramil, docking studies would be performed against a model of its target protein, for example, a specific isoform of the sodium channel. psu.edu The docking algorithm samples a large number of possible orientations and conformations of Bisaramil within the receptor's binding pocket and uses a scoring function to rank them. The highest-ranked pose represents the most likely binding mode. Subsequent analysis of this docked complex reveals the specific binding site and the key amino acid residues that interact with the ligand. nih.gov These interactions, such as hydrogen bonds, ionic interactions, and hydrophobic contacts, are critical for the stability of the ligand-receptor complex. dovepress.com
Table 3: Illustrative Molecular Docking Results for Bisaramil with a Target Protein This table provides a hypothetical summary of the kind of information obtained from a molecular docking study.
| Parameter | Value/Description |
|---|---|
| Binding Energy (kcal/mol) | -9.8 |
| Interacting Residues | Phe1764, Tyr1771, Asn434, Thr1455 |
| Key Interactions | Hydrogen bond with Asn434 |
| π-π stacking with Phe1764 | |
| Ligand Root Mean Square Deviation (RMSD) | 1.2 Å (relative to crystal structure) |
Prediction of Binding Modes with Identified Molecular Targets
While specific molecular modeling studies exclusively focused on Bisaramil hydrochloride are not extensively documented in publicly available research, we can predict its likely binding modes by examining computational models of its known targets—sodium and calcium channels—and studies of structurally or functionally related molecules.
Sodium Channel (Nav) Interaction:
As a Class I antiarrhythmic, Bisaramil blocks cardiac sodium channels. targetmol.compsu.edumedchemexpress.eu Computational models of Nav channels suggest that local anesthetic-type drugs, a category to which Class I agents are related, bind within the inner pore of the channel. nih.govnih.gov It is hypothesized that this compound, a diazabicyclononane derivative, would adopt a conformation that allows its charged amine group to interact with negatively charged residues within the channel pore, a common feature for many channel blockers. molnova.commolnova.com The phenylacetamide moiety of Bisaramil likely engages in hydrophobic and aromatic interactions with pocket-lining residues. tandfonline.comresearchgate.netnih.gov
Molecular docking simulations, a key tool in predicting these interactions, would likely position Bisaramil within the central cavity of the Nav channel. The orientation would be such that the aromatic ring is buried in a hydrophobic pocket, while the protonated amine forms a crucial electrostatic interaction with key acidic residues, such as a highly conserved phenylalanine or tyrosine residue, which is critical for the binding of many local anesthetics and antiarrhythmic drugs.
Calcium Channel (Cav) Interaction:
Bisaramil also exhibits Class IV activity, indicating it blocks L-type calcium channels. nih.gov Phenylalkylamines, a class of calcium channel blockers, are known to bind to a receptor site within the pore of the α1 subunit of the L-type calcium channel. Computational studies on other calcium channel blockers suggest a binding model where the aromatic portions of the drug engage in π-π stacking and hydrophobic interactions with aromatic residues within the channel's inner vestibule. science.govdergipark.org.trnih.gov
For Bisaramil, it is predicted that the chlorophenyl group would be a key interacting feature, inserting into a hydrophobic pocket lined by residues from several transmembrane segments. The basic nitrogen atom, common in many calcium channel blockers, is likely crucial for anchoring the molecule within the pore through hydrogen bonding or electrostatic interactions with specific amino acid side chains.
A summary of predicted interactions is presented in Table 1.
Table 1: Predicted Key Interactions of Bisaramil with Its Molecular Targets| Target Channel | Predicted Interacting Moiety of Bisaramil | Probable Type of Interaction | Key Amino Acid Residues (Hypothesized) |
|---|---|---|---|
| Sodium (Nav) | Diazabicyclononane nitrogen | Electrostatic, Hydrogen Bonding | Aspartate, Glutamate |
| Chlorophenyl ring | Hydrophobic, π-π Stacking | Phenylalanine, Tyrosine, Leucine | |
| Calcium (Cav) | Chlorophenyl ring | Hydrophobic, van der Waals | Phenylalanine, Tyrosine, Tryptophan |
| Diazabicyclononane nitrogen | Electrostatic, Hydrogen Bonding | Serine, Threonine |
Elucidation of Specific Ligand-Protein Interactions
The specific interactions between Bisaramil and its target proteins can be further elucidated using advanced computational techniques like molecular dynamics (MD) simulations. MD simulations would allow for the observation of the dynamic behavior of the Bisaramil-channel complex over time, providing a more accurate picture of the binding stability and the key residues involved.
Key Predicted Interactions:
Hydrogen Bonds: The protonated amine of the diazabicyclononane ring is a prime candidate for forming strong hydrogen bonds with oxygen atoms from the side chains of acidic or polar amino acids within the binding site.
Aromatic (π-π) Stacking: The chlorophenyl ring can engage in π-π stacking with aromatic residues like phenylalanine, tyrosine, or tryptophan in the binding pocket, a common and significant interaction for stabilizing drug-receptor complexes.
Halogen Bonding: The chlorine atom on the phenyl ring may participate in halogen bonding with electron-donating atoms (like oxygen or nitrogen) in the protein backbone or side chains, further anchoring the ligand.
Computational Drug Design Principles (applied to research analogs, not clinical drug discovery)
The principles of computational drug design can be applied to generate and evaluate novel research analogs of Bisaramil with potentially modified activities or selectivities.
Ligand-Based Drug Design (LBDD)
In the absence of a high-resolution crystal structure of Bisaramil bound to its targets, Ligand-Based Drug Design (LBDD) offers a powerful alternative for designing new analogs. researchgate.netnih.gov This approach relies on the knowledge of a set of molecules known to be active at the target.
One of the primary LBDD methods is Quantitative Structure-Activity Relationship (QSAR) . A QSAR model for Bisaramil analogs could be developed by synthesizing a series of related compounds and measuring their activity in blocking sodium and/or calcium channels. nih.gov Various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) would be calculated for each analog. Statistical methods would then be used to derive a mathematical equation that correlates these descriptors with biological activity. This model could then be used to predict the activity of new, unsynthesized analogs, prioritizing the most promising candidates for synthesis.
Another LBDD technique is pharmacophore modeling . A pharmacophore model for Bisaramil would define the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for its antiarrhythmic activity. This model could be generated by superimposing several active analogs and extracting their common features. The resulting pharmacophore could then be used as a 3D query to screen virtual libraries of compounds to identify novel scaffolds that retain the key interaction points of Bisaramil.
Structure-Based Drug Design (SBDD)
When a three-dimensional structure of the target protein is available (either from experimental methods like X-ray crystallography or from high-quality homology models), Structure-Based Drug Design (SBDD) becomes a feasible and powerful approach. nih.gov
The first step in an SBDD workflow for Bisaramil analogs would be molecular docking . Using a model of the sodium or calcium channel, virtual libraries of Bisaramil analogs could be docked into the predicted binding site. tandfonline.comresearchgate.netnih.gov Docking algorithms would predict the binding conformation and score the potential affinity of each analog. This allows for the rapid in silico screening of thousands of potential compounds, identifying those with the highest predicted binding affinity for further investigation.
Following docking, molecular dynamics simulations can be employed to refine the binding poses and calculate binding free energies more accurately. This provides a more rigorous assessment of the stability of the ligand-protein complex and can help to differentiate between analogs with similar docking scores. By analyzing the interactions of promising analogs within the binding site, researchers can rationally design modifications to improve potency and selectivity. For instance, if an analog shows a new, favorable hydrogen bond with a specific residue, further modifications could be made to optimize this interaction.
Future Directions and Emerging Research Avenues for Bisaramil Hydrochloride
Development of Advanced Research Probes and Chemical Biology Tools
To deepen the understanding of Bisaramil's biological interactions, the development of advanced research probes is a promising avenue. These tools, such as fluorescently labeled versions of Bisaramil (B1667430), would enable researchers to visualize the compound's distribution within cells and tissues, and to identify its binding partners with greater precision. By tracking the molecule's journey and interactions in real-time, scientists can gain invaluable insights into its mechanism of action. The creation of photoaffinity probes, which can be activated by light to form a covalent bond with their target proteins, would be particularly useful in definitively identifying the molecular targets of Bisaramil.
Exploration of Novel Chemical Scaffolds Based on Bisaramil Structure
The unique diazabicyclononane structure of Bisaramil serves as a foundation for the exploration of novel chemical scaffolds. molnova.comtargetmol.com By systematically modifying this core structure, medicinal chemists can investigate structure-activity relationships (SAR), aiming to enhance potency, selectivity, and pharmacokinetic properties. nih.govrsc.org The goal of such scaffold hopping is to discover new analogs with improved therapeutic profiles, potentially with fewer off-target effects. spirochem.combiosolveit.de This exploration could lead to the identification of compounds with entirely new therapeutic applications beyond its current focus. The process involves creating a library of related compounds and assessing how changes in the chemical structure affect biological activity. researchgate.netchemrxiv.org
Integration with Systems Biology and Network Pharmacology Approaches (Preclinical Focus)
A systems biology approach, which considers the complex network of interactions within a biological system, can provide a more holistic understanding of Bisaramil's effects. Network pharmacology, a key component of this approach, can be used to predict the multiple targets of a drug and to understand its mechanism of action within the context of biological networks. nih.govresearchgate.net By integrating data from genomics, proteomics, and metabolomics with computational modeling, researchers can construct a comprehensive picture of how Bisaramil perturbs cellular pathways. This preclinical focus will be instrumental in identifying potential biomarkers for efficacy and in predicting potential on- and off-target effects before moving into later stages of drug development.
Application of Artificial Intelligence and Machine Learning in Compound Research
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize drug discovery and development, and their application to Bisaramil research holds significant promise. nih.govresearchgate.netgoogle.com These technologies can be used to analyze vast datasets to identify novel structure-activity relationships, predict the ADME (absorption, distribution, metabolism, and excretion) properties of new Bisaramil analogs, and even to design novel scaffolds with desired characteristics. researchgate.netkaust.edu.sa For instance, ML models can be trained on existing data to predict the antiarrhythmic activity and potential cardiotoxicity of virtual compounds, thereby accelerating the identification of promising drug candidates and reducing the need for extensive and costly experimental screening. researchgate.net
Investigation of Unexplored Mechanistic Pathways in Non-Human Models
While Bisaramil is known to block sodium and calcium channels, there may be other, as-yet-unidentified mechanistic pathways through which it exerts its effects. targetmol.commedchemexpress.com Further investigation in non-human models is crucial to uncover these unexplored avenues. googleapis.com For example, studies could explore its impact on other ion channels, intracellular signaling cascades, or its potential role in modulating mitochondrial function. nih.gov The use of genetically modified animal models, where specific genes related to cardiac function are altered, could provide valuable insights into the specific targets and pathways affected by Bisaramil. Such studies have the potential to reveal novel therapeutic indications for this compound.
Q & A
Q. What experimental models are recommended to evaluate Bisaramil hydrochloride's antiarrhythmic efficacy, and how should these models be standardized?
Bisaramil's antiarrhythmic effects are best studied using in vivo models such as anesthetized open-chest dogs, where triggered arrhythmias are induced via intracoronary injection of digitalis analogs (e.g., digitalis isoproterenol) or adrenaline. Standardization requires precise control of ventricular pacing parameters (e.g., cycle length: 250 ms, 15 stimuli) and quantification of arrhythmia suppression thresholds. Reproducibility hinges on consistent dosing (e.g., 3–10 µg intracoronary) and validation against reference drugs like disopyramide or flecainide .
Q. How does this compound modulate ion channels to exert its Class I antiarrhythmic effects?
Bisaramil primarily inhibits sodium currents (INa), reducing depolarization velocity in cardiac tissue. It also suppresses slow calcium (Ca²⁺) action potentials induced by β-adrenergic stimulation (e.g., isoproterenol), likely via indirect modulation of L-type calcium channels. Researchers should use voltage-clamp electrophysiology on isolated cardiomyocytes to quantify IC₅₀ values for sodium and calcium current blockade, complemented by in vivo validation of arrhythmia suppression .
Q. What are the critical parameters for validating Bisaramil's purity and structural identity in preclinical studies?
For novel batches, employ high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy to confirm molecular structure. Purity (>95%) should be verified via high-performance liquid chromatography (HPLC) with UV detection. For known compounds, cross-reference spectral data with prior literature and ensure batch-to-batch consistency using differential scanning calorimetry (DSC) .
Advanced Research Questions
Q. How can factorial design optimize the evaluation of Bisaramil's pharmacokinetic-pharmacodynamic (PK-PD) relationships under varying physiological conditions?
A 2×2 factorial design can assess interactions between variables like pH (acidotic vs. normal) and heart rate (paced vs. spontaneous). For example, measure plasma concentration-time profiles (via LC-MS/MS) and correlate with QTc interval changes in Langendorff-perfused hearts. Use regression analysis to model dose-response curves and identify confounding factors (e.g., protein binding) .
Q. What methodological approaches resolve contradictions in Bisaramil's efficacy across different arrhythmia subtypes (e.g., automatic vs. triggered)?
Contradictory data may arise from subtype-specific ion channel dependencies. To address this:
- Compare Bisaramil's effects in in vitro models of automaticity (e.g., Purkinje fiber spontaneous activity) vs. triggered activity (e.g., early afterdepolarizations in ventricular myocytes).
- Apply mechanistic modeling to quantify the relative contributions of sodium vs. calcium channel inhibition to arrhythmia suppression.
- Use meta-analysis to reconcile disparities in published IC₅₀ values .
Q. How can computational tools predict Bisaramil's off-target effects and guide structural optimization?
Molecular docking simulations (e.g., AutoDock Vina) can screen Bisaramil against non-cardiac targets (e.g., hERG channels, cytochrome P450 enzymes). Pair this with machine learning-based toxicity prediction platforms (e.g., ADMET Predictor) to prioritize derivatives with reduced proarrhythmic risk. Validate predictions using patch-clamp assays and hepatic microsome stability tests .
Q. What strategies enhance the reliability of translational studies linking Bisaramil's preclinical efficacy to clinical arrhythmia mechanisms?
- Use human-induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) to assess drug response in patient-specific genetic backgrounds (e.g., long QT syndrome mutations).
- Implement telemetry in conscious animal models to evaluate circadian rhythm effects on drug metabolism.
- Apply Bayesian statistics to integrate preclinical and early-phase clinical data, reducing Type I/II errors .
Methodological Best Practices
- Data Integrity : Secure raw electrophysiological and pharmacokinetic datasets using encrypted repositories (e.g., LabArchives) with role-based access controls to prevent tampering .
- Reproducibility : Adhere to the ARRIVE guidelines for in vivo studies, detailing anesthesia protocols, arrhythmia induction methods, and exclusion criteria .
- Conflict Resolution : When conflicting results arise, re-examine experimental conditions (e.g., pacing frequency, drug solvent) and perform sensitivity analyses to isolate variables .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
